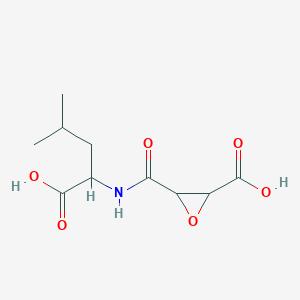
N-(3-Carboxyoxirane-2-carbonyl)leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Carboxyoxirane-2-carbonyl)leucine is a synthetic compound known for its unique structure and properties. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives . The compound is part of the human exposome and has various applications in scientific research and industry.
准备方法
The synthesis of N-(3-Carboxyoxirane-2-carbonyl)leucine involves several steps. The compound contains a three-membered oxirane ring, which is a key feature in its structure . The synthetic route typically involves the reaction of oxiranecarboxylic acid with leucine under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
N-(3-Carboxyoxirane-2-carbonyl)leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
N-(3-Carboxyoxirane-2-carbonyl)leucine has several applications in scientific research. It is used as a ligand for affinity purification of cysteine proteases, such as papain, cathepsin B, and cathepsin L . The compound is also employed in the inhibition of thiol proteases, making it valuable in the study of enzyme mechanisms and protein purification. Additionally, it has applications in the isolation and purification of proteins and enzymes, as well as in the development of pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of N-(3-Carboxyoxirane-2-carbonyl)leucine involves its interaction with cysteine proteases. The compound forms a covalent bond with the thiol group of the active site cysteine residue, leading to irreversible inhibition of the enzyme . This interaction is highly specific and does not affect non-protease enzymes containing functional thiol groups. The molecular targets and pathways involved in its action include the inhibition of proteolytic activity, which is crucial for various biological processes.
相似化合物的比较
N-(3-Carboxyoxirane-2-carbonyl)leucine is unique due to its specific structure and mechanism of action. Similar compounds include other cysteine protease inhibitors such as leupeptin and antipain . this compound is distinguished by its irreversible inhibition and high specificity for cysteine proteases. This makes it a valuable tool in biochemical research and industrial applications.
属性
CAS 编号 |
791730-19-3 |
|---|---|
分子式 |
C10H15NO6 |
分子量 |
245.23 g/mol |
IUPAC 名称 |
3-[(1-carboxy-3-methylbutyl)carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO6/c1-4(2)3-5(9(13)14)11-8(12)6-7(17-6)10(15)16/h4-7H,3H2,1-2H3,(H,11,12)(H,13,14)(H,15,16) |
InChI 键 |
TZOQFUTZWYTVLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C1C(O1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)
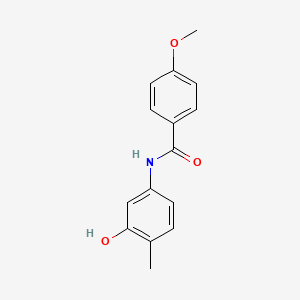
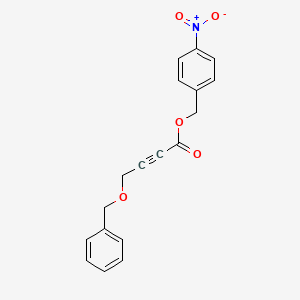
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)

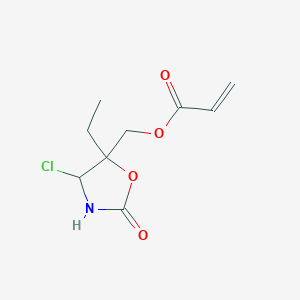
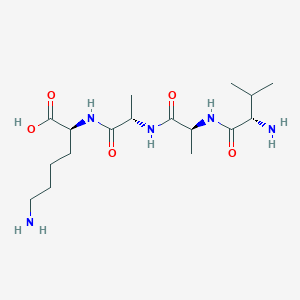
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-](/img/structure/B14222041.png)
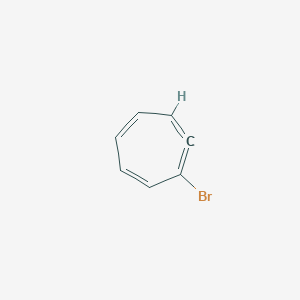
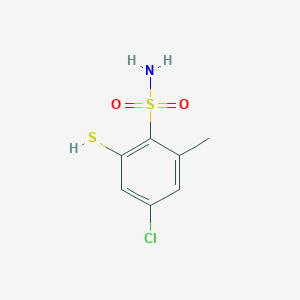
![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
![Benzene, 1-methyl-3-[(1-methylheptyl)oxy]-](/img/structure/B14222074.png)
